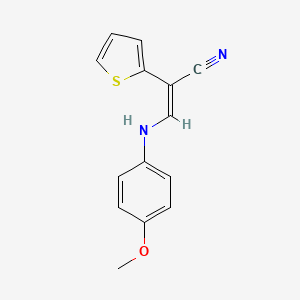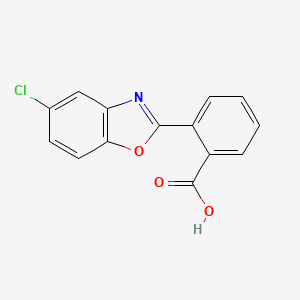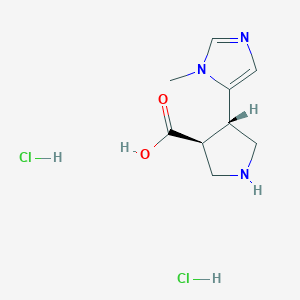![molecular formula C19H19NO B2477154 4,8-二甲基-1-[(3-甲基苯基)甲基]喹啉-2-酮 CAS No. 343374-03-8](/img/structure/B2477154.png)
4,8-二甲基-1-[(3-甲基苯基)甲基]喹啉-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline is a nitrogen-containing heterocyclic compound with a molecular formula of C9H7N . It’s a weak tertiary base, forming salts with acids and exhibiting reactions similar to benzene and pyridine . Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development .
Synthesis Analysis
Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Molecular Structure Analysis
Quinoline is an aromatic nitrogen-containing heterocyclic compound having a molecular formula of C9H7N . It participates in both electrophilic and nucleophilic substitution reactions .Chemical Reactions Analysis
Quinoline and its derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . The chemistry and biology of this group have attracted the attention of chemists, medicinal chemists, and professionals in health sciences .Physical And Chemical Properties Analysis
Quinoline is a weak tertiary base, it forms salts with acids and exhibits reactions similar to benzene and pyridine .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 4,8-Dimethyl-1-[(3-methylphenyl)methyl]quinolin-2-one, focusing on six unique fields:
Pharmaceutical Applications
4,8-Dimethyl-1-[(3-methylphenyl)methyl]quinolin-2-one: has shown potential in pharmaceutical research due to its structural similarity to quinoline derivatives, which are known for their diverse biological activities. This compound can be explored for its potential as an antimicrobial agent , targeting bacterial and fungal infections. Additionally, its structure suggests possible anti-inflammatory and analgesic properties , making it a candidate for pain management and inflammation-related conditions .
Anticancer Research
Quinoline derivatives have been extensively studied for their anticancer properties. 4,8-Dimethyl-1-[(3-methylphenyl)methyl]quinolin-2-one could be investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Its unique structure may allow it to interact with specific molecular targets involved in cancer progression, offering a new avenue for anticancer drug development .
Neuroprotective Agents
Research into neuroprotective agents aims to find compounds that can protect neuronal cells from damage and degeneration. Given the neuroprotective potential of some quinoline derivatives, 4,8-Dimethyl-1-[(3-methylphenyl)methyl]quinolin-2-one could be studied for its ability to protect against neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its potential to modulate oxidative stress and inflammation in the brain makes it a promising candidate for neuroprotection .
Antioxidant Properties
Antioxidants are crucial in preventing oxidative stress-related damage in cells. The structural features of 4,8-Dimethyl-1-[(3-methylphenyl)methyl]quinolin-2-one suggest it may possess significant antioxidant properties. Research could focus on its ability to scavenge free radicals and protect cells from oxidative damage, which is relevant in conditions like cardiovascular diseases and aging .
Photodynamic Therapy
Photodynamic therapy (PDT) is a treatment that uses photosensitizing agents, light, and oxygen to induce cell death, primarily in cancer cells. Quinoline derivatives have been explored as photosensitizers in PDT4,8-Dimethyl-1-[(3-methylphenyl)methyl]quinolin-2-one could be evaluated for its efficacy as a photosensitizer, potentially enhancing the effectiveness of PDT in treating cancers and other diseases .
Material Science
Beyond biological applications, 4,8-Dimethyl-1-[(3-methylphenyl)methyl]quinolin-2-one can be explored in material science. Its unique chemical structure may contribute to the development of novel materials with specific properties, such as optical materials or organic semiconductors . These materials could have applications in electronics, photonics, and other advanced technologies .
作用机制
未来方向
属性
IUPAC Name |
4,8-dimethyl-1-[(3-methylphenyl)methyl]quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c1-13-6-4-8-16(10-13)12-20-18(21)11-15(3)17-9-5-7-14(2)19(17)20/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPFYDJCAVVAAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C=C(C3=CC=CC(=C32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-Dimethyl-1-[(3-methylphenyl)methyl]quinolin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2477072.png)
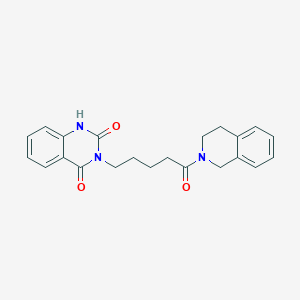
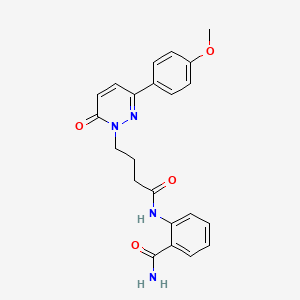

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2477081.png)
![7-[4-(Benzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine](/img/structure/B2477082.png)
![N-[(4-Chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-2-methyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2477085.png)
![1'-(5-chlorothiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2477087.png)


